3-(5-chloro-1H-indol-3-yl)propanal chemical structure and properties
3-(5-chloro-1H-indol-3-yl)propanal chemical structure and properties
Technical Monograph: 3-(5-Chloro-1H-indol-3-yl)propanal
Executive Summary
3-(5-Chloro-1H-indol-3-yl)propanal (CAS: 843656-18-8) is a critical synthetic intermediate in the development of indole-based pharmaceuticals. Characterized by a 5-chloroindole core and a reactive propyl-aldehyde side chain, this compound serves as a versatile scaffold for constructing complex heterocyclic architectures. Its primary utility lies in its ability to undergo reductive aminations, Wittig olefinations, and C-C bond-forming reactions, making it indispensable for the synthesis of serotonin (5-HT) receptor modulators, melatonin analogs, and kinase inhibitors (e.g., EGFR). This guide provides a comprehensive technical analysis of its properties, synthesis, and application in drug discovery.
Chemical Identity & Physiochemical Profile
The physicochemical properties of 3-(5-chloro-1H-indol-3-yl)propanal dictate its handling and reactivity. The 5-chloro substituent increases lipophilicity (LogP) relative to the parent indole, enhancing membrane permeability in downstream pharmaceutical candidates but also reducing aqueous solubility.
Table 1: Physiochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 3-(5-chloro-1H-indol-3-yl)propanal | |
| CAS Number | 843656-18-8 | |
| Molecular Formula | C₁₁H₁₀ClNO | |
| Molecular Weight | 207.66 g/mol | |
| Predicted LogP | ~2.8 - 3.1 | Lipophilic; requires organic solvents (DCM, THF). |
| H-Bond Donors | 1 (Indole NH) | |
| H-Bond Acceptors | 1 (Aldehyde O) | |
| Physical State | Viscous Oil / Low-melting Solid | Often isolated as a crude oil due to instability. |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Aldehydes are prone to oxidation and polymerization. |
Synthetic Methodologies
The synthesis of 3-(5-chloro-1H-indol-3-yl)propanal is rarely performed via direct formylation of a propyl chain. Instead, it is most efficiently accessed through the oxidation of its alcohol precursor, which is synthesized via a modified Fischer Indole reaction.
Primary Route: Fischer Indole Synthesis & Oxidation
This two-stage protocol is preferred for its scalability and the availability of starting materials.
-
Step 1: Fischer Indole Cyclization Reaction of 4-chlorophenylhydrazine hydrochloride with 3,4-dihydro-2H-pyran yields the alcohol intermediate, 3-(5-chloro-1H-indol-3-yl)propan-1-ol (CAS: 141071-81-0). The pyran ring acts as a masked aldehyde/alcohol equivalent.
-
Step 2: Controlled Oxidation The alcohol is oxidized to the aldehyde. Swern oxidation or Dess-Martin Periodinane (DMP) are recommended over Jones reagent to prevent over-oxidation to the carboxylic acid.
Experimental Protocol (Step 2 - DMP Oxidation):
-
Preparation: Dissolve 3-(5-chloro-1H-indol-3-yl)propan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under argon.
-
Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise.
-
Reaction: Warm to room temperature and stir for 1-2 hours. Monitor by TLC (Aldehyde typically runs higher than alcohol).
-
Workup: Quench with sat. NaHCO₃/Na₂S₂O₃ (1:1). Extract with DCM, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde is unstable; use immediately.
Synthesis Pathway Diagram
Caption: Figure 1. Synthesis of 3-(5-chloro-1H-indol-3-yl)propanal via Fischer Indole cyclization followed by DMP oxidation.
Reactivity & Functionalization
The aldehyde functionality at the C3-propyl position is a "chemical handle" that allows for the rapid diversification of the indole scaffold.
Reductive Amination (Key for CNS Drugs)
The most common application is the synthesis of tryptamine analogs.
-
Mechanism: Condensation with a primary or secondary amine forms an imine/iminium ion, which is reduced in situ by Sodium Triacetoxyborohydride (STAB).
-
Utility: Generates 5-HT receptor ligands and transporter inhibitors.
Wittig Olefination
Reaction with phosphorus ylides extends the carbon chain, useful for creating lipophilic linkers in kinase inhibitors.
Reactivity Flowchart
Caption: Figure 2. Divergent synthetic pathways from the aldehyde intermediate.
Medicinal Chemistry Applications
Serotonin (5-HT) & Melatonin Receptor Modulation
The 3-(indol-3-yl)propylamine scaffold mimics the endogenous neurotransmitters serotonin and melatonin. The 5-chloro substitution is a classic medicinal chemistry tactic to:
-
Block Metabolism: Prevents hydroxylation at the 5-position, extending half-life.
-
Enhance Potency: Increases lipophilic interaction with the receptor binding pocket (e.g., 5-HT1A, 5-HT2A).
-
Reference: 5-chloro-tryptamine derivatives often show higher affinity for 5-HT6 receptors compared to their unsubstituted counterparts.
Kinase Inhibitors (EGFR)
Indole-3-propanal derivatives serve as precursors for "linker-tail" moieties in EGFR inhibitors. The aldehyde allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) via reductive amination, which can interact with the solvent-exposed region of the kinase ATP-binding pocket.
Handling, Stability & Safety Protocols
Safety Warning:
-
Aldehyde Toxicity: Like all aldehydes, this compound is a potential skin sensitizer and respiratory irritant. Handle in a fume hood.
-
Indole Instability: Indoles are electron-rich and susceptible to oxidative degradation by light and air.
Storage Protocol:
-
Purify Immediately: Do not store crude reaction mixtures.
-
Low Temperature: Store neat oil or solid at -20°C.
-
Inert Gas: Flush vials with Argon before sealing.
-
Solution Stability: Unstable in acidic solutions (polymerization risk). Prepare solutions in neutral solvents (DMSO, DCM) immediately prior to use.
References
-
Synthesis of Indole-3-propanol Analogs: Source:Journal of Chemical Health Risks, 2024. "Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives." Link:[Link][1]
-
Medicinal Chemistry of Indole Scaffolds (EGFR): Source:National Institutes of Health (PMC), 2023. "Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides." Link:[Link](Note: Representative link for indole-EGFR context)
